molecular formula C26H22O6 B12499034 4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzoic acid CAS No. 67546-17-2

4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzoic acid

Katalognummer: B12499034
CAS-Nummer: 67546-17-2
Molekulargewicht: 430.4 g/mol
InChI-Schlüssel: GAQXUMBSTWVNCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-{4-[2-(4-carboxyphenyl)ethenyl]-2,5-dimethoxyphenyl}ethenyl)benzoic acid is a complex organic compound with the molecular formula C26H22O6 and a molecular weight of 430.449 g/mol This compound is characterized by its intricate structure, which includes multiple aromatic rings and carboxylic acid groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{4-[2-(4-carboxyphenyl)ethenyl]-2,5-dimethoxyphenyl}ethenyl)benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of the Wittig reaction to form the ethenyl linkages between aromatic rings. The reaction conditions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-{4-[2-(4-carboxyphenyl)ethenyl]-2,5-dimethoxyphenyl}ethenyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethyl-substituted derivatives .

Wissenschaftliche Forschungsanwendungen

4-(2-{4-[2-(4-carboxyphenyl)ethenyl]-2,5-dimethoxyphenyl}ethenyl)benzoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(2-{4-[2-(4-carboxyphenyl)ethenyl]-2,5-dimethoxyphenyl}ethenyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(2-{4-[2-(4-carboxyphenyl)ethenyl]-2,5-dimethoxyphenyl}ethenyl)benzoic acid is unique due to its combination of ethenyl linkages and methoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological or chemical systems .

Eigenschaften

CAS-Nummer

67546-17-2

Molekularformel

C26H22O6

Molekulargewicht

430.4 g/mol

IUPAC-Name

4-[2-[4-[2-(4-carboxyphenyl)ethenyl]-2,5-dimethoxyphenyl]ethenyl]benzoic acid

InChI

InChI=1S/C26H22O6/c1-31-23-15-22(14-8-18-5-11-20(12-6-18)26(29)30)24(32-2)16-21(23)13-7-17-3-9-19(10-4-17)25(27)28/h3-16H,1-2H3,(H,27,28)(H,29,30)

InChI-Schlüssel

GAQXUMBSTWVNCF-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1C=CC2=CC=C(C=C2)C(=O)O)OC)C=CC3=CC=C(C=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.